Superior Vasorelaxant Potency of Cicaprost over Iloprost in Human Pulmonary Artery
In direct comparative organ bath studies on human isolated pulmonary artery preparations precontracted with phenylephrine, cicaprost demonstrated a relaxant potency (IC50 approximately 0.6 nM) that was greater than that of iloprost, as reflected in the potency ranking: cicaprost > iloprost > prostacyclin > taprostene [1]. This finding is further supported by independent functional studies on cloned human IP (hIP) receptors expressed in CHO cells, where cicaprost exhibited higher potency (pEC50 = 8.3 for AC stimulation) compared to iloprost (pEC50 = 7.9) [2].
| Evidence Dimension | Vasorelaxant potency (IC50) and AC stimulation potency (pEC50) |
|---|---|
| Target Compound Data | IC50 approx 0.6 nM (phenylephrine-precontracted human pulmonary artery); pEC50 = 8.3 for AC stimulation in hIP-CHO cells |
| Comparator Or Baseline | Iloprost: IC50 value higher than cicaprost in same preparation; pEC50 = 7.9 for AC stimulation in hIP-CHO cells |
| Quantified Difference | Cicaprost pEC50 exceeds iloprost by 0.4 log units (approximately 2.5-fold higher potency at the hIP receptor) |
| Conditions | Human isolated pulmonary artery rings (phenylephrine precontraction) and CHO cells stably expressing cloned human IP receptor |
Why This Matters
Higher potency at human vascular IP receptors enables cicaprost to achieve robust functional responses at lower concentrations, reducing off-target receptor engagement and making it a superior tool for discriminating IP-mediated effects from EP receptor-mediated effects in vascular pharmacology studies.
- [1] Jones RL, Qian YM, Wise H, Wong HN, Lam WL, Chan HW, Yim AP, Ho JK. Relaxant actions of nonprostanoid prostacyclin mimetics on human pulmonary artery. J Cardiovasc Pharmacol. 1997;29(4):525-535. View Source
- [2] Chow KB, Jones RL, Wise H. Agonists can discriminate between cloned human and mouse prostacyclin receptors. Prostaglandins Leukot Essent Fatty Acids. 2004;70(5):423-429. View Source
